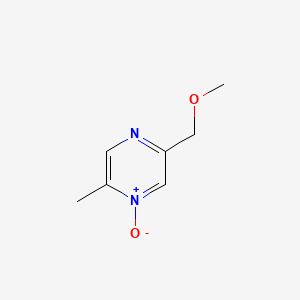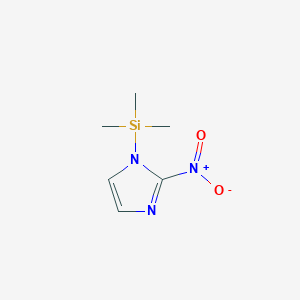
1-(3-Isothiocyanatopropyl)-2-methyl-1H-imidazole
Overview
Description
Isothiocyanates are compounds containing the isothiocyanate group (-N=C=S). They are commonly found in cruciferous vegetables and have been studied for their anticancer properties . Imidazoles, on the other hand, are organic compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. They are widely used in pharmaceuticals and have various biological activities.
Synthesis Analysis
The synthesis of isothiocyanates and imidazoles involves various chemical reactions. For instance, the synthesis of phenethyl isothiocyanate derivatives involves acetyl chloride-mediated reactions . The synthesis of triethoxy(3-isothiocyanatopropyl)silane, a related compound, has been reported in several studies .
Molecular Structure Analysis
The molecular structure of isothiocyanates typically consists of a central carbon atom double-bonded to a nitrogen atom and single-bonded to a sulfur atom . Imidazoles have a five-membered ring structure composed of three carbon atoms and two nitrogen atoms.
Chemical Reactions Analysis
Isothiocyanates and imidazoles can participate in various chemical reactions. For example, isothiocyanates can react with amines to form thioureas .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, (3-Isothiocyanatopropyl)benzene, a related compound, is a solid at room temperature .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-isothiocyanatopropyl)-2-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-8-10-4-6-11(8)5-2-3-9-7-12/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBLOQCJPPAWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCN=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30528121 | |
| Record name | 1-(3-Isothiocyanatopropyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83222-93-9 | |
| Record name | 1-(3-Isothiocyanatopropyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30528121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3358959.png)








![(NE)-N-[(6-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3359026.png)

